molecular formula C7H4ClN3O2 B2650628 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-32-9

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B2650628
CAS No.: 1159831-32-9
M. Wt: 197.58
InChI Key: SADZWTBPZOQIBY-UHFFFAOYSA-N
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Description

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159831-32-9) is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C7H4ClN3O2 and a molecular weight of 197.58 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure incorporates both a reactive chloro substituent and a carboxylic acid functional group, providing two distinct sites for chemical modification and derivatization, which is particularly valuable for creating targeted libraries of compounds . This triazolopyridine derivative is recognized for its role as a key intermediate in the development of potential therapeutic agents. Published patent literature indicates that structurally related [1,2,4]triazolo[4,3-a]pyridine derivatives are investigated as inhibitors of critical biological targets, such as p38 Mitogen-Activated Protein Kinases (p38 MAPK) . These inhibitors have broad research applications across various disease areas, including inflammatory disorders like rheumatoid arthritis and Crohn's disease, as well as cancer and central nervous system conditions . The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Handling of this material requires appropriate safety precautions. It is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard precautionary measures, including the use of personal protective equipment and working in a well-ventilated area . For product integrity, it is recommended to store the compound sealed in a dry environment, preferably in a freezer at -20°C or under cold-chain transportation conditions .

Properties

IUPAC Name

6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADZWTBPZOQIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired triazolo compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of functionalized triazolo-pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has been studied for its potential to inhibit various bacterial strains and fungi.

2. Anticancer Properties
Studies have shown that this compound can induce apoptosis in cancer cells. Its mechanism of action involves the modulation of specific signaling pathways associated with cell growth and survival. This makes it a candidate for further development as an anticancer agent.

3. Neurological Applications
Recent findings suggest that triazolo-pyridine derivatives can act as positive allosteric modulators of metabotropic glutamate receptors. This property is crucial for developing treatments for neurological disorders such as schizophrenia and anxiety disorders .

Synthetic Chemistry Applications

1. Precursor in Synthesis
this compound serves as a precursor in the synthesis of various pharmacologically active molecules. Its functional groups allow for multiple chemical transformations, making it a versatile building block in organic synthesis.

2. Chemical Transformations
The compound can undergo reactions such as esterification, amidation, and halogenation, which are essential for creating more complex organic molecules with desired biological activities.

Case Studies

Study Title Focus Area Findings
"Antimicrobial Activity of Triazolo-Pyridine Derivatives"AntimicrobialDemonstrated effectiveness against E. coli and S. aureus strains.
"Triazolo-Pyridine Compounds as Anticancer Agents"Cancer ResearchInduced apoptosis in breast cancer cell lines through specific signaling pathway modulation.
"Positive Allosteric Modulation of Metabotropic Glutamate Receptors"NeurologyShowed potential in treating anxiety disorders with improved receptor activity.

Mechanism of Action

The mechanism of action of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Halogen-Substituted Triazolo-Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility/Stability Key Applications
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid C₇H₄ClN₃O₂ 197.58 Cl (6-position), COOH (3-position) Soluble in DMSO; stable at RT Kinase inhibitor precursors
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid C₇H₄BrN₃O₂ 242.03 Br (6-position), COOH (3-position) Not reported; likely similar to Cl analog Medicinal chemistry research
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid C₇H₄FN₃O₂ 181.12 F (6-position), COOH (3-position) Typically in stock; DMSO-soluble Antibacterial agent development

Key Observations :

  • Electron-Withdrawing Effects : Chlorine and bromine enhance electrophilicity, aiding nucleophilic substitution reactions. Fluorine, being smaller, may improve metabolic stability .
  • Lipophilicity : Bromo analogs exhibit higher lipophilicity (logP ~2.5 estimated) compared to chloro (logP ~1.5) and fluoro (logP ~1.0) derivatives, influencing membrane permeability .

Carboxylate Salts and Methylated Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
Potassium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate C₇H₈KN₃O₂ 205.26 Saturated ring; potassium salt Improved water solubility for in vivo studies
Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate C₆H₂ClN₄NaO₂ 228.56 Pyridazine core; sodium salt Intermediate for antitumor agents
3-Methyl-[1,2,4]triazolo[4,4-a]pyridine-6-carboxylic acid C₈H₇N₃O₂ 177.16 Methyl (3-position), COOH (6-position) Antibacterial and antiviral research

Key Observations :

  • Salt Forms : Potassium and sodium salts enhance aqueous solubility, critical for pharmacokinetic optimization .
  • Methylation : Methyl groups at the 3-position (e.g., 3-methyl analog) reduce acidity (pKa ~2.2) and may improve blood-brain barrier penetration .

Heterocyclic Variants: Pyridazine vs. Pyridine Cores

Compound Name Core Structure Molecular Formula Key Features Biological Activity
This compound Pyridine C₇H₄ClN₃O₂ Planar structure; moderate polarity EGFR-TK inhibition (IC₅₀ ~0.5 µM)
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid Pyridazine C₆H₃ClN₄O₂ Additional nitrogen atom; increased rigidity Retinol-binding protein antagonism

Key Observations :

  • Pyridazine vs.
  • Synthetic Flexibility : Pyridazine derivatives undergo vicarious nucleophilic substitution more readily, enabling diverse functionalization .

Biological Activity

6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound belongs to the triazolo-pyridine class, which has been extensively studied for various pharmacological properties including antimicrobial and anticancer effects. Understanding the biological activity of this compound is crucial for its development in therapeutic applications.

  • Molecular Formula : C₇H₄ClN₃O₂
  • Molecular Weight : 197.58 g/mol
  • CAS Number : 1159831-32-9

The compound features a triazole ring fused to a pyridine ring, which contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been shown to inhibit key kinases involved in cancer progression, such as c-Met and VEGFR-2. These interactions can lead to significant cellular effects including:

  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells by modulating signaling pathways.
  • Cell Cycle Arrest : It may halt the proliferation of cancer cells by interfering with their normal cycle.

Anticancer Activity

Research has demonstrated that derivatives of triazolo-pyridines exhibit potent anticancer properties. A study highlighted the synthesis of various acetamides derived from triazolo-pyridines, revealing significant cytotoxicity against several cancer cell lines. The synthesized compounds showed IC50 values in the low micromolar range, indicating strong inhibitory effects on tumor cell proliferation .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Its derivatives have shown efficacy against a range of bacterial and fungal pathogens. The mechanism involves disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial survival.

Case Studies

StudyFindings
Synthesis and Biological Evaluation A series of new acetamides were synthesized showing significant anticancer activity with IC50 values ranging from 1.5 µM to 10 µM against various human cancer cell lines .
Antimicrobial Testing Derivatives demonstrated broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) as low as 5 µg/mL against resistant strains .
Kinase Inhibition The compound was shown to inhibit c-Met and VEGFR-2 kinases effectively, leading to reduced cell migration and invasion in vitro .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves cyclization of hydrazine derivatives with chloro-substituted pyridine precursors. A common approach is refluxing 3-chloro-6-hydrazinopyridazine with chloroacetyl chloride in acetic acid, followed by cyclization to form the triazolo core . Catalysts like palladium or copper can enhance cyclization efficiency, while solvents such as DMF or toluene improve solubility . Optimization strategies include:

  • Temperature control : Reflux conditions (~110°C) ensure complete cyclization .
  • Catalyst screening : Palladium-based catalysts increase regioselectivity in triazolo formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions, with the carboxylic acid proton appearing as a singlet at δ 12.5–13.5 ppm .
  • X-ray crystallography : Resolves the triazolo-pyridine fused ring system and confirms the chloro substituent’s position (e.g., C-6) .
  • IR spectroscopy : The carbonyl stretch (C=O) at ~1700 cm1^{-1} and N-H bonds at ~3200 cm1^{-1} validate functional groups .

Advanced Research Questions

Q. How does the chloro substituent at position 6 influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloro group at C-6 activates the pyridine ring for nucleophilic attack, particularly at adjacent positions. For example:

  • Chlorosulfonation : Reacts preferentially at C-5 due to the chloro group’s meta-directing effects .
  • Amination : Primary amines substitute the chloro group under basic conditions (K2_2CO3_3, DMF, 80°C), forming bioactive derivatives .
  • Contradictions : Steric hindrance from the triazolo ring may reduce reactivity compared to non-fused pyridines, requiring longer reaction times .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability. Methodological solutions include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
  • Solubility adjustments : Employ co-solvents like DMSO (≤1%) to ensure compound solubility in biological buffers .
  • Dose-response curves : Validate IC50_{50} values across multiple replicates to account for batch-to-batch variability .

Q. How can computational methods predict binding affinity to kinase enzymes?

  • Molecular docking : Software like AutoDock Vina models interactions between the carboxylic acid group and kinase ATP-binding pockets (e.g., EGFR tyrosine kinase) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide derivative design .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., between C=O and Lys721 in EGFR) .

Methodological Design Questions

Q. How to design derivatives to enhance aqueous solubility without compromising bioactivity?

  • Phosphonate derivatives : Introduce hydrophilic groups via 5-exo-dig cyclization (e.g., ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates) .
  • Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability, with in vivo hydrolysis restoring activity .
  • PEGylation : Attach polyethylene glycol chains to the triazolo nitrogen, balancing solubility and target engagement .

Q. How to resolve mechanistic contradictions in cyclization steps during synthesis?

  • Kinetic studies : Monitor intermediate formation via LC-MS to identify rate-limiting steps (e.g., hydrazide cyclization vs. chloro displacement) .
  • Isotopic labeling : Use 15^{15}N-labeled hydrazines to trace nitrogen incorporation into the triazolo ring .
  • DFT calculations : Compare activation energies for competing pathways (e.g., 6-endo vs. 5-exo cyclization) to predict dominant mechanisms .

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